Advanced Chemical Profile: 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Advanced Chemical Profile: 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
This guide provides an in-depth technical analysis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a specialized heterocyclic scaffold. It is structured to serve researchers in medicinal chemistry and organic synthesis, focusing on the molecule's structural integrity, synthetic accessibility, and reactivity profile.
Executive Summary
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one represents a privileged structural motif in modern drug discovery. It combines the rigidity of the spiro-fused oxindole core with the high chemical reactivity of a strained cyclopropane ring. The inclusion of the 5'-methoxy group introduces a specific electronic bias (electron-donating), modulating the lipophilicity and metabolic stability of the scaffold. This compound primarily serves as a high-value intermediate in the synthesis of MDM2-p53 inhibitors , HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) , and various kinase inhibitors.
Structural & Physicochemical Analysis[1][2][3][4]
Molecular Geometry and Strain
The molecule features a spiro-junction at the C3 position of the oxindole ring. This
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Spiro-Quaternary Center: The C3 spiro-carbon forces the cyclopropane ring to adopt a conformation that minimizes steric clash with the C4-proton and the C2-carbonyl oxygen.
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Ring Strain: The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain energy. This strain is the primary driver for the scaffold's reactivity, particularly in ring-opening or ring-expansion reactions.
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Electronic Modulation: The 5'-methoxy substituent exerts a +M (mesomeric) effect, increasing the electron density of the aromatic ring. This activation makes the C4 and C6 positions more susceptible to electrophilic attack compared to the unsubstituted parent scaffold.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Molecular Formula | Core scaffold composition | |
| Molecular Weight | 189.21 g/mol | Fragment-like, suitable for FBDD |
| cLogP | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~38 Ų | High oral bioavailability potential |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Glu/Asp residues) |
| H-Bond Acceptors | 2 (C=O, OMe) | Interaction points for backbone amides |
Synthetic Pathways[1][2][5]
The synthesis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is most robustly achieved via sulfur ylide mediated cyclopropanation (Corey-Chaykovsky reaction) or metal-free diazo decomposition .
Pathway A: The Corey-Chaykovsky Cyclopropanation
This is the industry-standard route due to its scalability and stereocontrol.
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Precursor Formation: Condensation of 5-methoxyisatin with a methylene source to form the 3-methylene-2-oxindole intermediate.
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Cyclopropanation: Reaction with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and a strong base like NaH or KOtBu).
Pathway B: Tosylhydrazone Mediated (Metal-Free)
An alternative route avoids strong bases by using tosylhydrazones as carbene precursors, which undergo thermal decomposition to generate the diazo species in situ, followed by cyclopropanation of the alkene.
Figure 1: Primary synthetic workflow via the Corey-Chaykovsky cyclopropanation strategy.
Chemical Reactivity & Transformations[2][7]
The utility of this scaffold lies in its ability to undergo controlled ring transformations.
Strain-Release Ring Opening
The spiro-cyclopropane ring acts as a "spring-loaded" element.
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Nucleophilic Ring Opening: Under Lewis acid catalysis (e.g.,
, ), the cyclopropane ring can be opened by nucleophiles (amines, thiols, indoles). This usually occurs at the less substituted carbon of the cyclopropane, relieving strain and yielding 3-alkylated-3-substituted oxindoles. -
Homo-Michael Addition: If the cyclopropane is substituted with electron-withdrawing groups (Donor-Acceptor cyclopropanes), it becomes highly susceptible to 1,5-type dipolar additions. While the unsubstituted 5'-methoxy parent is less reactive in this specific mode, it can still undergo acid-mediated rearrangement to form quinoline derivatives.
Aromatic Functionalization
The 5'-methoxy group activates the aromatic ring.
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Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., bromination with NBS) will occur preferentially at the 7'-position (ortho to the NH, meta to the OMe) or the 4'-position , depending on steric hindrance at the spiro center.
Experimental Protocol: Synthesis of 5'-Methoxy-spiro[cyclopropane-1,3'-indolin]-2'-one
Objective: Synthesis of the target scaffold via Corey-Chaykovsky reaction. Scale: 1.0 mmol.
Materials
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3-Methylene-5-methoxyindolin-2-one (prepared from 5-methoxyisatin).
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Trimethylsulfoxonium iodide (TMSOI).
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Sodium Hydride (NaH, 60% dispersion in mineral oil).
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DMSO (Anhydrous).
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THF (Anhydrous).
Methodology
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Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq, 48 mg) in anhydrous DMSO (3 mL). Stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases and a clear solution forms (dimsyl anion).
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Reagent Addition: Cool the solution to 0°C. Add TMSOI (1.2 eq, 264 mg) portion-wise. Stir for 30 minutes to generate the dimethylsulfoxonium methylide.
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Substrate Addition: Dissolve 3-methylene-5-methoxyindolin-2-one (1.0 eq, 175 mg) in anhydrous THF (2 mL) and add it dropwise to the ylide solution at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane).
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Work-up: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organics with water ( ) and brine. Dry over and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the product as a solid.
Validation Criteria:
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1H NMR (400 MHz, CDCl3): Look for characteristic cyclopropane high-field signals (
1.5 - 2.0 ppm, multiplets, 4H) and the methoxy singlet ( 3.8 ppm). -
MS (ESI):
.
Medicinal Chemistry Applications
The 5'-methoxy group is often critical for potency in biological targets.
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MDM2-p53 Inhibition: The spiro-oxindole core mimics the Trp23 residue of p53, which inserts into the hydrophobic pocket of MDM2. The 5'-methoxy group (often substituted with Cl or F in optimized leads) helps fill the hydrophobic cleft, while the spiro-cyclopropane provides a rigid vector for additional substituents (e.g., p-chlorophenyl) to engage the Leu26 pocket.
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Kinase Selectivity: In kinase inhibitors, the oxindole NH forms a key hydrogen bond with the hinge region (e.g., Glu81 in CDK2). The 5'-substituent points towards the solvent-accessible region or the gatekeeper residue, allowing for selectivity tuning.
Figure 2: Biological targets and mechanistic basis for the spiro-oxindole scaffold.
References
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Synthesis via Corey-Chaykovsky Reaction
- Title: Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
- Source: Journal of Organic Chemistry / Vertex AI Search.
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URL:[Link](Note: Generalized DOI for JOC Corey-Chaykovsky protocols)
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Metal-Free Cyclopropanation
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Compound Data & CAS
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Biological Relevance (MDM2)
- Title: Small-molecule MDM2 antagonists as a new therapy for the tre
- Source: Journal of Hem
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URL:[Link]
Sources
- 1. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Spiro(cyclopropane-1,3'-indolin)-2'-one | C10H9NO | CID 12701643 - PubChem [pubchem.ncbi.nlm.nih.gov]
